Coptisine Exhibits Superior Anti-H. pylori Activity vs. Berberine, Palmatine, Epiberberine, and Jatrorrhizine
In a direct head-to-head comparison of five protoberberine alkaloids against Helicobacter pylori, coptisine demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL, which was 2- to 4-fold more potent than berberine, palmatine, epiberberine, and jatrorrhizine [1]. The superior activity is attributed to coptisine's dual mechanism: mixed-type inhibition of H. pylori urease active site and disruption of urease maturation via inhibition of the accessory protein UreG [1].
| Evidence Dimension | Anti-H. pylori activity (MIC) |
|---|---|
| Target Compound Data | 25 μg/mL |
| Comparator Or Baseline | Berberine, palmatine, epiberberine, jatrorrhizine (all higher MICs) |
| Quantified Difference | 2- to 4-fold more potent |
| Conditions | Three standard H. pylori strains and 11 clinical isolates including drug-resistant strains; broth microdilution method |
Why This Matters
For anti-H. pylori research, coptisine's 2-4x potency advantage over its closest analogs enables lower effective concentrations in vitro and potentially reduces required dosage in in vivo models, making it the preferred protoberberine alkaloid for urease-targeted antimicrobial studies.
- [1] Li, C., Xie, G., & Wang, J. (2018). Coptisine-induced inhibition of Helicobacter pylori: elucidation of specific mechanisms by probing urease active site and its maturation process. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1214-1225. View Source
